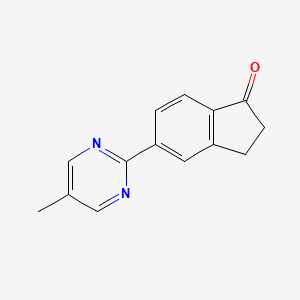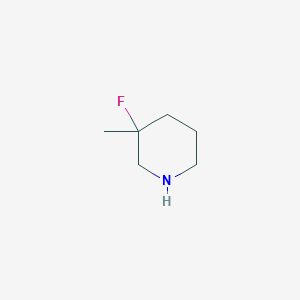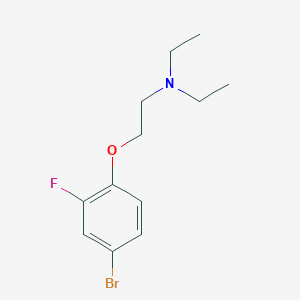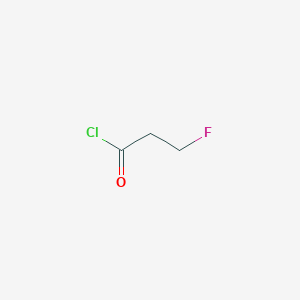
3-Fluoropropanoyl chloride
描述
3-Fluoropropanoyl chloride is an organic compound with the molecular formula C3H4ClFO. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a fluorine atom and an acyl chloride group, making it a valuable reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluoropropanoyl chloride can be synthesized through the reaction of 3-fluoropropionic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 3-fluoropropionic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and sulfur dioxide (SO2) as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous addition of 3-fluoropropionic acid to a reactor containing thionyl chloride. The reaction mixture is maintained at an elevated temperature to ensure complete conversion. The product is then purified through distillation to obtain high-purity this compound .
化学反应分析
Types of Reactions: 3-Fluoropropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: It can react with compounds such as triethyl phosphite, resulting in the formation of phosphonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically occur at room temperature or under mild heating, depending on the nucleophile used.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Phosphonate Esters: Formed by the reaction with triethyl phosphite.
科学研究应用
3-Fluoropropanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Used in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of specialized polymers and materials with unique properties.
作用机制
The mechanism of action of 3-fluoropropanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The presence of the fluorine atom can influence the reactivity and stability of the resulting products, making it a valuable reagent in synthetic chemistry .
相似化合物的比较
3-Chloropropanoyl Chloride: Similar in structure but contains a chlorine atom instead of fluorine.
3,3,3-Trifluoropropionyl Chloride: Contains three fluorine atoms, leading to different reactivity and applications.
Uniqueness: 3-Fluoropropanoyl chloride is unique due to the presence of a single fluorine atom, which imparts specific electronic and steric effects that can influence the outcome of chemical reactions. This makes it a versatile reagent in organic synthesis, offering distinct advantages over its chlorinated and more heavily fluorinated counterparts .
属性
IUPAC Name |
3-fluoropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO/c4-3(6)1-2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTJPZITKZLMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707988 | |
| Record name | 3-Fluoropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-62-8 | |
| Record name | 3-Fluoropropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main products formed when 3-fluoropropanoyl chloride reacts with triethyl phosphite?
A1: When this compound interacts with triethyl phosphite at room temperature, two major products are formed through concurrent reaction pathways:
- 1:2 reaction: Diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate (compound 3) is produced. [, ]
- 2:1 reaction: Diethyl 1-(diethoxyphosphoryl)-3-fluoropropyl phosphate (compound 4) is formed. [, ]
Q2: How were the products of the reaction between this compound and triethyl phosphite characterized?
A2: Researchers employed various techniques to characterize the structure of compounds 3 and 4:
- Chromatography: The two compounds were successfully separated using chromatography. [, ]
- Elemental Analysis: This method confirmed the elemental composition of the isolated products. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR spectroscopy provided detailed information about the structure and connectivity of atoms within the molecules. [, ]
- Mass Spectrometry: This technique helped determine the molecular weight and fragmentation pattern of the compounds, further supporting their structural identification. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


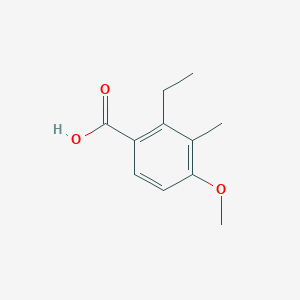
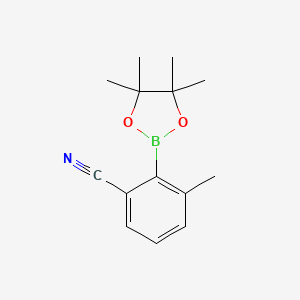
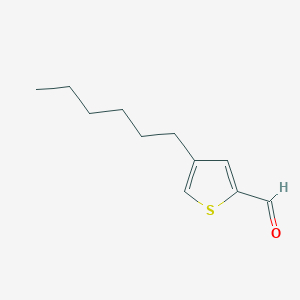
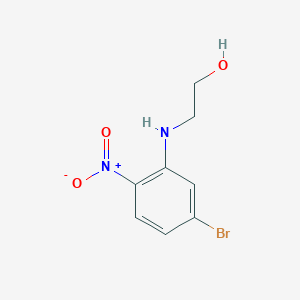


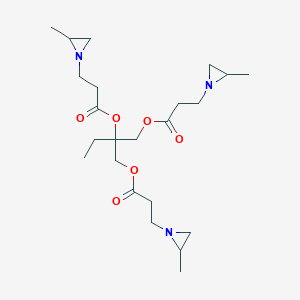
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
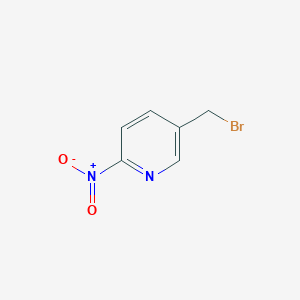
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)
